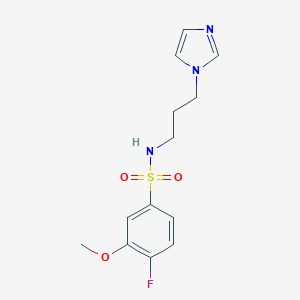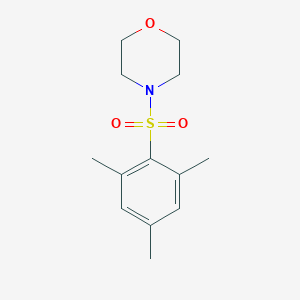
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has been used in scientific research for its ability to inhibit the activity of phospholipase D (PLD). PLD is a key enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. Therefore, FIPI has been studied extensively for its potential therapeutic applications in diseases such as cancer, inflammation, and neurodegenerative disorders.
作用机制
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide inhibits the activity of PLD by binding to its catalytic domain, thereby preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This, in turn, leads to the inhibition of downstream signaling pathways that are regulated by phosphatidic acid.
Biochemical and Physiological Effects:
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types. For example, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
实验室实验的优点和局限性
One of the main advantages of using 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in lab experiments is its specificity towards PLD. This allows researchers to study the specific role of PLD in various cellular processes without affecting other signaling pathways. Additionally, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide is a small molecule inhibitor, which makes it easy to use and manipulate in various experimental settings. However, one of the limitations of using 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide is its potential toxicity towards non-targeted cells. Therefore, it is important to use appropriate controls and concentrations when using 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in lab experiments.
未来方向
There are several future directions for the use of 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in scientific research. One potential direction is the development of more potent and selective PLD inhibitors that can be used in clinical settings. Additionally, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide can be used in combination with other drugs to enhance their therapeutic efficacy. Furthermore, the role of PLD in various diseases, such as cancer and neurodegenerative disorders, can be further elucidated using 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in preclinical and clinical studies.
合成方法
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 4-fluoro-3-methoxybenzenesulfonyl chloride, which is then reacted with 3-amino-1-propanol to form 4-fluoro-N-(3-hydroxypropyl)-3-methoxybenzenesulfonamide. This intermediate product is then reacted with imidazole to form the final product, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide.
科学研究应用
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been used extensively in scientific research for its ability to inhibit the activity of PLD. PLD is known to play a critical role in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. Therefore, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been studied for its potential therapeutic applications in various diseases.
属性
产品名称 |
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide |
|---|---|
分子式 |
C13H16FN3O3S |
分子量 |
313.35 g/mol |
IUPAC 名称 |
4-fluoro-N-(3-imidazol-1-ylpropyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H16FN3O3S/c1-20-13-9-11(3-4-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 |
InChI 键 |
VTWSXCMVTLVKFD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)F |
规范 SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)F |
溶解度 |
46.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)



![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)


![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)

![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
